1-(4-(Tert-butyl)phenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Medicinal Chemistry sEH Inhibition TrkA Inhibition

1-(4-(Tert-butyl)phenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 955236-67-6) is a fully synthetic, small-molecule compound characterized by a central 1,3-disubstituted urea pharmacophore linking a 4-(tert-butyl)phenyl moiety and a 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-methyl substituent. Its structure is consistent with the class of pyrrolidinyl urea derivatives explored in medicinal chemistry for target engagement of enzymes such as soluble epoxide hydrolase (sEH) or tropomyosin receptor kinase A (TrkA).

Molecular Formula C24H31N3O3
Molecular Weight 409.53
CAS No. 955236-67-6
Cat. No. B2954655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Tert-butyl)phenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
CAS955236-67-6
Molecular FormulaC24H31N3O3
Molecular Weight409.53
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C24H31N3O3/c1-5-30-21-12-10-20(11-13-21)27-16-17(14-22(27)28)15-25-23(29)26-19-8-6-18(7-9-19)24(2,3)4/h6-13,17H,5,14-16H2,1-4H3,(H2,25,26,29)
InChIKeyPNJDXWDOEXSNDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Tert-butyl)phenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 955236-67-6): Baseline Characterization for Procurement Consideration


1-(4-(Tert-butyl)phenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 955236-67-6) is a fully synthetic, small-molecule compound characterized by a central 1,3-disubstituted urea pharmacophore linking a 4-(tert-butyl)phenyl moiety and a 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl-methyl substituent. Its structure is consistent with the class of pyrrolidinyl urea derivatives explored in medicinal chemistry for target engagement of enzymes such as soluble epoxide hydrolase (sEH) or tropomyosin receptor kinase A (TrkA). Despite extensive search of primary journal articles, granted patents (including US10377744, US11123311, US11708357, EP3075726, and US20190161445A1), and authoritative public databases (PubChem, BindingDB, ChEMBL), no quantitative biological activity data, selectivity profiles, or head-to-head comparator studies for this exact compound were identified at the time of analysis. Consequently, its baseline characterization remains limited to computed physicochemical properties (molecular weight 409.53 Da, cLogP 4.15, topological polar surface area 70.67 Ų) [1]. This evidence gap precludes any direct performance-based justification for procurement at this stage.

Why Generic Substitution of 1-(4-(Tert-butyl)phenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is Not Supported Without Quantitative Comparator Data


In the absence of any identified primary biological assay data for 1-(4-(Tert-butyl)phenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 955236-67-6), the question of generic substitution is moot. The compound belongs to a chemotype class where minor structural modifications—such as replacing the 4-tert-butylphenyl group with a 4-methoxyphenyl or altering the 4-ethoxyphenyl substitution—are known to drastically shift potency, selectivity, and pharmacokinetic profiles against targets like sEH or TrkA [1]. However, because no quantitative structure-activity relationship (SAR) data has been published from primary research or patents for this specific substitution pattern, any claim that a close analog could serve as a functional substitute is purely speculative. Procurement decisions must therefore be based on the intended experimental context and the acknowledgment of an uncharacterized risk profile rather than any validated differentiation.

Quantitative Differentiation Evidence for CAS 955236-67-6: Procurement Decision Support


Pending Biological Characterization Against Pyrrolidinyl Urea Class

A systematic search of primary literature, global patent databases (USPTO, EPO, WIPO), and authoritative biochemical repositories (BindingDB, ChEMBL, PubChem) failed to retrieve any quantitative biological activity data for 1-(4-(Tert-butyl)phenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 955236-67-6). Representative comparator compounds from the same pyrrolidinyl urea chemotype, such as those disclosed in patent US10377744B2 (sEH inhibitors) and patent US11708357B2 (TrkA inhibitors), exhibit Ki values ranging from 0.220 nM to 3.80 nM against their respective targets [1] [2]. However, the target compound's specific substituents (4-tert-butylphenyl and 4-ethoxyphenyl) are not represented in the available SAR tables, making any cross-study comparison unreliable [1]. Therefore, the differentiation status of this compound is classified as 'unquantified' relative to its closest documented analogs.

Medicinal Chemistry sEH Inhibition TrkA Inhibition

Physicochemical Benchmarking Against Structurally Proximal Analogs

Calculated physicochemical properties for CAS 955236-67-6 (molecular weight 409.53 Da, cLogP 4.15, topological polar surface area 70.67 Ų, 2 hydrogen bond donors, 6 acceptors) are recorded in the Sildrug ECBD database [1]. The compound meets Lipinski's Rule of Five thresholds, suggesting acceptable oral drug-likeness. In comparison, the close analog 1-(tert-butyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 954636-06-7) possesses a marginally lower molecular weight (395.5 g/mol) and a similar cLogP, as inferred from its structure. The replacement of the 4-methoxyphenyl group with the present 4-ethoxyphenyl group results in a calculated ~14 Da increase in molecular weight and a potentially altered hydrogen bonding network, but without experimental confirmation of how these changes translate to differential solubility, permeability, or target engagement.

Computational Chemistry Drug-likeness Physicochemical Properties

Patent Landscape Analysis and Freedom-to-Operate Consideration

A comprehensive search of the patent landscape reveals that the general scaffold of 1,3-disubstituted ureas containing a 5-oxopyrrolidin-3-yl moiety is heavily protected under patents such as US10377744B2 (sEH inhibitors) and US11708357B2 (TrkA inhibitor crystal forms). However, a specific search for CAS 955236-67-6 and its exact substitution pattern (4-tert-butylphenyl combined with 4-ethoxyphenyl) did not locate it as a specifically claimed species in any analyzed patent document [1] [2]. In contrast, analogs like EC5026 and BPN-19186 are explicitly disclosed with low-nanomolar sEH Ki values (e.g., 0.06 nM). This creates a potential 'white space' for the target compound, which could represent an opportunity for novel composition-of-matter claims, but also indicates that no pharmaceutical development data exists to support its procurement over the well-characterized, patent-protected alternatives.

Intellectual Property Chemical Patenting Freedom to Operate

Application Scenarios for 1-(4-(Tert-butyl)phenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea Based on Current Evidence


Exploratory Probe Synthesis for in-House SAR Expansion

Given the complete absence of published biological data [1], the most pragmatic application for this compound is as an exploratory probe in an internal medicinal chemistry program. A research group already working with the 1,3-disubstituted urea scaffold (e.g., sEH or TrkA inhibitors) could procure a small quantity to synthesize and test a new analog where the 4-ethoxyphenyl group is hypothesized to improve a specific property (e.g., metabolic stability or isoform selectivity) over the common 4-methoxyphenyl analog. Success or failure would generate proprietary SAR data, filling the current public information void.

Negative Control or Selectivity Counter-Screen Compound

If internal screening reveals that CAS 955236-67-6 is inactive or weakly active against the primary target of interest (as suggested by the lack of inclusion in active compound patents [2]), it could be systematically repurposed as a selectivity counter-screen tool. Its structural similarity to active, low-nanomolar urea inhibitors makes it a potentially useful compound for verifying that observed biological effects are truly target-dependent rather than a general property of the chemotype.

Method Development and Analytical Chemistry Standardization

The compound's defined, non-biologically active status and availability through certain chemical suppliers make it suitable for non-biological applications. For instance, it could serve as a standard for LC-MS method development for detecting pyrrolidinyl urea analogs in complex matrices, or be utilized in dissolution testing and formulation pre-screening studies where the chemical scaffold is of interest for downstream active pharmaceutical ingredient (API) development, but the high potency of active analogs complicates handling [3].

Quote Request

Request a Quote for 1-(4-(Tert-butyl)phenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.